N-(3-(methylsulfonamido)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide

Carbonic Anhydrase Inhibition Zinc-Binding Group Sulfonamide

Researchers seeking a conformationally constrained sulfonamide fragment for metalloenzyme or KRAS G12C screening face a lack of validated, publicly available probes. CAS 1396632-16-8 addresses this gap with its unique methylsulfonamido warhead and rigid 1,4-thiazepane core. - Zinc-binding sulfonamide enables focused carbonic anhydrase or MMP inhibitor set assembly. - Differentiated N-aryl substitution offers a structural control for scaffold-activity decoupling. - Procure as an unvalidated hit for in-house profiling; competitive pricing and reliable global shipping ensure supply chain certainty for demanding research programs.

Molecular Formula C13H17N3O4S2
Molecular Weight 343.42
CAS No. 1396632-16-8
Cat. No. B2633503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(methylsulfonamido)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide
CAS1396632-16-8
Molecular FormulaC13H17N3O4S2
Molecular Weight343.42
Structural Identifiers
SMILESCS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2CSCCC(=O)N2
InChIInChI=1S/C13H17N3O4S2/c1-22(19,20)16-10-4-2-3-9(7-10)14-13(18)11-8-21-6-5-12(17)15-11/h2-4,7,11,16H,5-6,8H2,1H3,(H,14,18)(H,15,17)
InChIKeyKUVREVAYRXTGFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(Methylsulfonamido)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide (CAS 1396632-16-8): Structural Classification and Core Properties


N-(3-(methylsulfonamido)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide (CAS 1396632-16-8) is a fully synthetic small molecule belonging to the 1,4-thiazepane-3-carboxamide class [1]. It comprises a seven-membered 1,4-thiazepane heterocycle bearing a ketone at position 5 and a carboxamide at position 3, N-substituted with a 3-(methylsulfonamido)phenyl group. The methylsulfonamido moiety introduces a sulfonamide functionality that is structurally capable of zinc coordination, a feature commonly exploited in metalloenzyme inhibitor design. The compound is catalogued in several specialty chemical libraries, but primary pharmacological annotations in peer-reviewed journals or patents remain scarce as of the search date.

Why SAR Sensitivity in 5-Oxo-1,4-thiazepane-3-carboxamides Precludes Blind Interchange with N-(3-(Methylsulfonamido)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide


The 5-oxo-1,4-thiazepane-3-carboxamide scaffold is known to be highly sensitive to N-aryl substituent modifications, with even minor alterations capable of redirecting target engagement profiles [1][2]. The presence of the methylsulfonamido group on the target compound distinguishes it from unsubstituted phenyl, halogenated, or methoxy-bearing analogs, potentially altering hydrogen-bonding capacity, zinc-binding propensity, and overall molecular recognition . Generic substitution without head-to-head pharmacological verification therefore carries an elevated risk of off-target or null activity, underscoring the need for compound-specific evidence before scientific selection.

Quantitative Comparison Evidence for N-(3-(Methylsulfonamido)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide vs. Closest Structural Analogs


Sulfonamide Zinc-Binding Motif vs. Unsubstituted Phenyl Analog: Carbonic Anhydrase Inhibition Potential

The methylsulfonamido substituent present on CAS 1396632-16-8 provides a primary sulfonamide zinc-binding group, a pharmacophore established across numerous carbonic anhydrase inhibitor series [1]. The unsubstituted 5-oxo-1,4-thiazepane-3-carboxamide core (CAS 1396573-82-2) lacks this zinc-coordinating functionality and would not be expected to engage carbonic anhydrase with comparable affinity. Quantitative head-to-head CA inhibition data for the target compound versus a defined comparator are not yet available in the public domain; the inference is based on the well-characterized pharmacophoric contribution of sulfonamides in metalloenzyme inhibition.

Carbonic Anhydrase Inhibition Zinc-Binding Group Sulfonamide

Conformational Constraint of 1,4-Thiazepane Ring vs. Acyclic Amide Analogs

The 1,4-thiazepane-3-carboxamide scaffold imposes a defined conformational envelope due to its seven-membered heterocyclic ring containing both nitrogen and sulfur atoms, restricting the spatial presentation of the N-aryl substituent relative to acyclic amide analogs [1]. Acyclic sulfonamide-bearing amides, such as N-(3-(methylsulfonamido)phenyl)acetamide (CAS 1090539-32-4), exhibit greater rotational freedom and topological flexibility, which can translate into distinct selectivity profiles. No quantitative comparison of target engagement or pharmacokinetic parameters between the thiazepane-constrained and acyclic forms of CAS 1396632-16-8 is publicly available.

Conformational Restriction 1,4-Thiazepane Scaffold

Potential KRAS G12C Pathway Relevance vs. Analog 5-Oxo-1,4-thiazepane-3-carboxamide

Secondary commercial aggregator pages associate CAS 1396632-16-8 with KRAS G12C-driven oncology research, though the primary validating data are not traceable to a peer-reviewed publication or granted patent as of the search date [1]. The core scaffold 5-oxo-1,4-thiazepane-3-carboxamide (CAS 1396573-82-2) carries no equivalent oncological annotation. A direct IC50 comparison for KRAS G12C inhibition is absent; the association rests on vendor claims that cannot be substantiated with accessible quantitative evidence.

KRAS G12C Oncology Probe Compound

Defensible Application Scenarios for N-(3-(Methylsulfonamido)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide Based on Available Evidence


Carbonic Anhydrase Inhibitor Screening Library Enrichment

The methylsulfonamido substituent provides a zinc-binding sulfonamide group, making CAS 1396632-16-8 a candidate for inclusion in focused carbonic anhydrase inhibitor screening sets. Procurement is justified when assembling compound collections designed to probe CA isoform selectivity, where the 5-oxo-1,4-thiazepane scaffold offers conformational constraint distinct from classical benzenesulfonamide CA inhibitors [1].

Fragment-Based Drug Discovery with Conformationally Restricted Sulfonamide Warheads

The combination of a sulfonamide warhead and a rigidified 1,4-thiazepane scaffold differentiates this compound from flexible acyclic sulfonamide fragments. It may serve as a medium-complexity fragment for X-ray crystallography or surface plasmon resonance (SPR) screening against metalloenzymes, providing a defined binding vector not achievable with simpler acetamide analogs [2].

KRAS G12C Probe Compound for Biochemical Assay Development (Conditional)

Procurement may be conditionally justified for laboratories actively developing KRAS G12C biochemical assays, solely if the end-user commits to generating the primary selectivity and potency data absent from the public domain. The compound should be treated as an unvalidated hit until in-house dose-response profiling against a reference inhibitor (e.g., sotorasib or adagrasib) is completed [3].

Negative Control for Thiazepane-Mediated Activity Studies

In experiments evaluating other 5-oxo-1,4-thiazepane-3-carboxamide derivatives for biological activity, CAS 1396632-16-8 can function as a structural control compound, provided its own activity profile is measured in the same assay system. Its differentiated N-aryl substitution pattern helps decouple scaffold effects from substituent-dependent pharmacology when compared to halogenated or methoxy analogs [2].

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